8,11,14-Eicosatrienoyl-CoA

Description

Properties

CAS No. |

28879-98-3 |

|---|---|

Molecular Formula |

C41H68N7O17P3S |

Molecular Weight |

1056.0 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (8Z,11Z,14Z)-icosa-8,11,14-trienethioate |

InChI |

InChI=1S/C41H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,28-30,34-36,40,51-52H,4-7,10,13,16-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-/t30-,34-,35-,36+,40-/m1/s1 |

InChI Key |

FJWJALRUNNZIBB-DDQUOPDJSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of 8,11,14-Eicosatrienoyl-CoA in Lipid Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

8,11,14-Eicosatrienoyl-CoA, the activated form of dihomo-γ-linolenic acid (DGLA), occupies a critical juncture in the intricate network of lipid metabolism. This n-6 polyunsaturated fatty acyl-CoA serves as a key precursor to signaling molecules that modulate inflammatory responses. Its metabolic fate, dictated by a series of enzymatic reactions, determines the balance between pro- and anti-inflammatory eicosanoid production, making it a molecule of significant interest in the study and treatment of inflammatory diseases. This technical guide provides an in-depth exploration of the synthesis, metabolism, and signaling functions of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Introduction

Lipid metabolism encompasses a vast array of interconnected pathways that are fundamental to cellular structure, energy homeostasis, and signaling. Among the myriad of lipid molecules, polyunsaturated fatty acids (PUFAs) and their derivatives play a crucial role in regulating physiological and pathophysiological processes, particularly inflammation. This compound is the thioester of dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 fatty acid.[1] The activation of DGLA to its CoA derivative is an essential step that primes it for subsequent metabolic conversions.[2] This molecule stands at a metabolic crossroads, where its downstream processing can lead to the generation of either anti-inflammatory mediators or, through its conversion to arachidonyl-CoA, potent pro-inflammatory eicosanoids.[3][4] Understanding the intricate regulation of this compound metabolism is therefore paramount for developing novel therapeutic strategies for a range of inflammatory disorders.

Biosynthesis of this compound

The primary route for the synthesis of this compound begins with the dietary essential fatty acid, linoleic acid (LA, 18:2n-6). LA is first converted to γ-linolenic acid (GLA, 18:3n-6) by the enzyme Δ6-desaturase. Subsequently, GLA is elongated by an elongase enzyme to form DGLA (20:3n-6).[5] Finally, DGLA is activated to this compound by an acyl-CoA synthetase, a reaction that requires ATP.[2]

An alternative, though less common, pathway involves the elongation of linoleoyl-CoA to eicosa-11,14-dienoyl-CoA, followed by desaturation by Δ8-desaturase activity of FADS2.

Metabolic Fates of this compound

Once formed, this compound is a substrate for several key enzymes that determine its ultimate biological activity.

Conversion to Arachidonyl-CoA

This compound can be desaturated by the enzyme Δ5-desaturase (FADS1) to produce arachidonyl-CoA (20:4n-6), the precursor to the pro-inflammatory 2-series prostaglandins (B1171923) and 4-series leukotrienes.[1][6] However, the activity of Δ5-desaturase is considered a rate-limiting step, meaning that a significant portion of this compound is available for other metabolic pathways.[5]

Conversion to 1-Series Prostaglandins

This compound can be metabolized by cyclooxygenase (COX) enzymes, both COX-1 and COX-2, to yield prostaglandin (B15479496) G1 (PGG1), which is then converted to prostaglandin H1 (PGH1). PGH1 is the precursor to the 1-series prostaglandins, most notably prostaglandin E1 (PGE1).[3][5] PGE1 is known to possess anti-inflammatory and vasodilatory properties.[3]

Conversion to 15-Hydroxyeicosatrienoic Acid

Alternatively, this compound can be metabolized by 15-lipoxygenase (15-LOX) to produce 15-hydroperoxyeicosatrienoic acid (15-HpETrE), which is subsequently reduced to 15-hydroxyeicosatrienoic acid (15-HETrE).[3][7] 15-HETrE has been shown to have anti-inflammatory and anti-proliferative effects.[7]

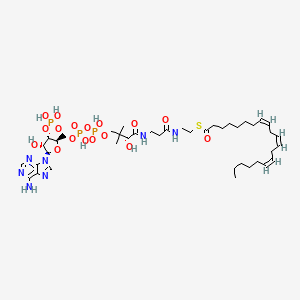

The metabolic pathways of this compound are depicted in the following diagram:

Quantitative Data

The balance between the different metabolic pathways of this compound is crucial for determining the overall inflammatory tone. This balance is influenced by the relative activities and substrate specificities of the enzymes involved.

Table 1: Enzyme Kinetic Parameters for DGLA and Arachidonic Acid (AA) Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (relative to AA with COX-2) | Reference |

| COX-1 | DGLA | Similar to AA | Lower than AA | [8] |

| AA | - | Higher than DGLA | [8] | |

| COX-2 | DGLA | Similar to AA | Similar to AA | [8] |

| AA | - | 100% | [8] |

Table 2: Acyl-CoA Abundance in Mammalian Cell Lines

| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) | Reference |

| Acetyl-CoA | 10.644 | - | - | [3] |

| Propionyl-CoA | 3.532 | - | - | [3] |

| Butyryl-CoA | 1.013 | - | - | [3] |

| C16:0-CoA | - | ~12 | ~4 | [3] |

| C18:0-CoA | - | ~7 | ~2 | [3] |

| C18:1-CoA | - | ~8 | ~3 | [3] |

| C20:4-CoA (Arachidonyl-CoA) | - | ~1.5 | ~0.5 | [3] |

Note: Data for this compound specifically is limited, highlighting a need for targeted quantitative studies.

Signaling Pathways of this compound Metabolites

The biological effects of this compound are mediated by its downstream metabolites, primarily PGE1 and 15-HETrE.

Prostaglandin E1 (PGE1) Signaling

PGE1 exerts its effects by binding to G-protein coupled receptors, primarily the EP2 and EP4 receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of gene expression and cellular responses, including vasodilation and inhibition of platelet aggregation.

15-HETrE Signaling

The signaling pathways of 15-HETrE are less well-characterized than those of PGE1. However, it is known to exert anti-inflammatory effects, potentially by inhibiting the 5-lipoxygenase pathway, thereby reducing the production of pro-inflammatory leukotrienes.[7] It may also act through specific receptors to modulate inflammatory gene expression.

Experimental Protocols

Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs for analysis by LC-MS.[3]

Materials:

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold methanol (B129727)

-

Internal standards (e.g., C17:0-CoA)

-

Cell scraper (for adherent cells)

-

Refrigerated centrifuge

-

Microcentrifuge tubes (1.5 mL)

-

Vacuum concentrator or nitrogen evaporator

Procedure:

-

Cell Harvesting:

-

Adherent cells: Aspirate culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold methanol and scrape the cells.

-

Suspension cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold methanol.

-

-

Internal Standard Spiking: Add a known amount of internal standard to the methanol cell suspension.

-

Lysis and Precipitation: Vortex the cell suspension vigorously for 1 minute and incubate on ice for 10 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness using a vacuum concentrator or under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 µL of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).

LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry.[7][10]

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)

-

Reversed-phase C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

LC Conditions:

-

Mobile Phase A: 5 mM ammonium acetate in water, pH 8

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from low to high organic phase (e.g., 2% to 95% B over 15 minutes) is typically used to elute acyl-CoAs of varying chain lengths.

-

Flow Rate: 0.2 mL/min

-

Column Temperature: 30°C

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS2 for profiling.

-

MRM Transitions: Monitor for the precursor ion ([M+H]+) and a characteristic product ion (e.g., the neutral loss of 507 Da corresponding to the phosphopantetheine moiety).

Conclusion and Future Directions

This compound is a central player in lipid metabolism with profound implications for inflammatory signaling. Its role as a precursor to both anti-inflammatory and, indirectly, pro-inflammatory mediators underscores the importance of maintaining a delicate balance in its metabolic pathways. This technical guide has provided a comprehensive overview of the current understanding of this compound, from its biosynthesis to its downstream signaling effects.

Despite the progress made, several key areas warrant further investigation. The precise enzyme kinetics for the various enzymes that metabolize this compound need to be determined to develop accurate metabolic models. Furthermore, the in vivo concentrations of this acyl-CoA in different tissues and disease states remain largely unknown. Advanced analytical techniques, such as targeted lipidomics, will be instrumental in addressing these knowledge gaps. A deeper understanding of the regulation of this compound metabolism will undoubtedly open new avenues for the development of targeted therapies for a wide range of inflammatory and metabolic diseases.

References

- 1. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 2. Effect of dietary fatty acids on delta 5 desaturase activity and biosynthesis of arachidonic acid in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 8,11,14-Eicosatrienoyl-CoA from DGLA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 8,11,14-eicosatrienoyl-CoA from dihomo-γ-linolenic acid (DGLA). The pivotal step in this pathway is the activation of DGLA, a reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs). Among the various ACSL isoforms, ACSL4 has been identified as a key enzyme with a preference for polyunsaturated fatty acids, including DGLA. This document details the enzymatic reaction, presents available quantitative data on ACSL activity, provides in-depth experimental protocols for measuring this conversion, and explores the complex signaling pathways that regulate the expression and activity of the involved enzymes. This guide is intended to be a valuable resource for researchers investigating lipid metabolism, eicosanoid signaling, and the development of therapeutic agents targeting these pathways.

The Biosynthesis Pathway: From DGLA to its Activated CoA Ester

Dihomo-γ-linolenic acid (DGLA), also known as 8,11,14-eicosatrienoic acid, is a 20-carbon polyunsaturated fatty acid that serves as a precursor for the synthesis of various signaling molecules. For DGLA to be channeled into specific metabolic fates, such as elongation, desaturation, or incorporation into complex lipids, it must first be "activated" through its conversion to a thioester derivative of coenzyme A (CoA). This activation reaction yields this compound.

The enzymatic conversion is a two-step process catalyzed by long-chain acyl-CoA synthetases (ACSLs), which are part of the AMP-forming enzyme superfamily.[1]

Step 1: Adenylation of DGLA In the first step, the carboxylate group of DGLA attacks the α-phosphate of ATP, forming an acyl-AMP intermediate (8,11,14-eicosatrienoyl-AMP) and releasing pyrophosphate (PPi).

Step 2: Thioesterification with Coenzyme A The sulfhydryl group of coenzyme A then attacks the acyl-AMP intermediate, leading to the formation of the high-energy thioester bond in this compound and the release of AMP.

The overall reaction is as follows: DGLA + ATP + CoA-SH → this compound + AMP + PPi

This activation is a critical control point, as it commits DGLA to intracellular metabolism and prevents its efflux from the cell.

Quantitative Data: Enzyme Kinetics

While DGLA is a known substrate for ACSL enzymes, particularly ACSL4, specific kinetic parameters (Km and Vmax) for the conversion of DGLA to this compound by various ACSL isoforms are not extensively documented in the literature. However, studies on the substrate specificity of ACSL isoforms for other long-chain fatty acids provide a valuable framework for understanding their potential activity with DGLA. ACSL4, for instance, exhibits a marked preference for polyunsaturated fatty acids like arachidonic acid.[2][3] The following table presents representative kinetic data for rat ACSL isoforms with various fatty acid substrates to illustrate the range of activities.

| ACSL Isoform | Fatty Acid Substrate | Apparent Km (μM) | Apparent Vmax (μmol/min/mg) |

| F-ACSL1 | Palmitate (16:0) | 6.3 ± 0.7 | 10,800 ± 320 |

| Oleate (18:1) | 4.9 ± 0.6 | 8,900 ± 340 | |

| Arachidonate (20:4) | 4.8 ± 0.6 | 7,600 ± 320 | |

| F-ACSL4 | Palmitate (16:0) | 10.1 ± 1.1 | 1,800 ± 70 |

| Oleate (18:1) | 9.8 ± 1.2 | 2,100 ± 100 | |

| Arachidonate (20:4) | 11.4 ± 1.3 | 7,180 ± 229 | |

| F-ACSL5 | Palmitate (16:0) | 7.9 ± 0.9 | 8,900 ± 360 |

| Oleate (18:1) | 6.9 ± 0.8 | 7,800 ± 320 | |

| Arachidonate (20:4) | 8.1 ± 1.0 | 5,600 ± 250 | |

| F-ACSL6 | Palmitate (16:0) | 8.9 ± 1.0 | 6,500 ± 280 |

| Oleate (18:1) | 7.9 ± 0.9 | 5,400 ± 240 | |

| Arachidonate (20:4) | 9.1 ± 1.1 | 4,300 ± 210 |

Data adapted from a study on rat ACSL isoforms.[4] It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. native) and the assay method used.

Experimental Protocols

The measurement of the conversion of DGLA to this compound can be achieved through several robust methods. The choice of protocol often depends on the available equipment, the required sensitivity, and the specific research question.

Radiometric Assay for Acyl-CoA Synthetase Activity

This is a classic and highly sensitive method for measuring ACSL activity.[5]

Principle: This assay quantifies the incorporation of a radiolabeled fatty acid (e.g., [1-¹⁴C]DGLA) into its corresponding acyl-CoA. The unreacted fatty acid and the acyl-CoA product are then separated based on their differential solubility in an organic/aqueous phase extraction, and the radioactivity in the aqueous phase (containing the acyl-CoA) is measured by scintillation counting.

Materials:

-

[1-¹⁴C]Dihomo-γ-linolenic acid

-

Bovine serum albumin (BSA), fatty acid-free

-

ATP

-

Coenzyme A (CoA-SH)

-

MgCl₂

-

Triton X-100

-

Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1)

-

Heptane

-

Scintillation cocktail

-

Enzyme source (cell lysate, tissue homogenate, or purified ACSL)

Procedure:

-

Substrate Preparation: Prepare a solution of [1-¹⁴C]DGLA complexed with BSA.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), ATP, CoA-SH, MgCl₂, and Triton X-100.

-

Enzyme Addition: Add the enzyme source to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding Dole's reagent. Add heptane and water, vortex, and centrifuge to separate the phases.

-

Quantification: Transfer an aliquot of the upper (organic) phase to a new tube. Perform a second extraction of the lower (aqueous) phase with heptane. Combine the upper phases. Transfer an aliquot of the lower aqueous phase (containing [1-¹⁴C]this compound) to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

LC-MS/MS-Based Quantification of this compound

This method offers high specificity and sensitivity for the direct quantification of the acyl-CoA product.

Principle: Following the enzymatic reaction, the product this compound is separated from other reaction components by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

-

DGLA

-

ATP, CoA-SH, MgCl₂

-

Enzyme source

-

Internal standard (e.g., a stable isotope-labeled acyl-CoA)

-

Acetonitrile (B52724), methanol, formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

-

Enzymatic Reaction: Perform the enzymatic reaction as described for the radiometric assay (using non-radiolabeled DGLA).

-

Reaction Quenching and Extraction: Stop the reaction by adding ice-cold acetonitrile or methanol. An internal standard should be added at this step.

-

Sample Cleanup (Optional): For complex samples, a solid-phase extraction step can be used to enrich for acyl-CoAs and remove interfering substances.

-

LC-MS/MS Analysis: Inject the extracted sample onto a reverse-phase LC column. Elute the analytes using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detection and Quantification: Monitor the elution of this compound and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Quantify the product by comparing its peak area to that of the internal standard.

Regulatory Signaling Pathways

The biosynthesis of this compound is tightly regulated, primarily at the level of the ACSL enzymes. This regulation occurs through transcriptional control and post-translational modifications, which are influenced by various signaling pathways.

Transcriptional Regulation of ACSL4

The expression of ACSL4, a key enzyme in DGLA activation, is controlled by several transcription factors:

-

Estrogen-Related Receptor Alpha (ERRα): In certain cancer cells, ERRα has been shown to be a positive regulator of ACSL4 transcription.[5]

-

Retinoid-Related Orphan Receptor Alpha (RORα), Sp1, and E2F: These transcription factors have also been implicated in the regulation of the ACSL4 promoter.[4][6]

-

Estrogen Receptor Alpha (ERα): In contrast to ERRα, ERα expression has been negatively correlated with ACSL4 levels, suggesting an inhibitory role in its transcription.[6][7]

These transcription factors are themselves regulated by upstream signaling pathways, creating a complex network that fine-tunes ACSL4 expression in response to cellular needs and external stimuli.

References

- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ACSL4 Network Regulates Cell Death and Autophagy in Diseases [mdpi.com]

- 3. Liver-specific Loss of Long Chain Acyl-CoA Synthetase-1 Decreases Triacylglycerol Synthesis and β-Oxidation and Alters Phospholipid Fatty Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory mechanisms leading to differential Acyl-CoA synthetase 4 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulatory mechanisms leading to differential Acyl-CoA synthetase 4 expression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. MEDICINA - Role of estrogen-related receptor alpha and estrogen receptor alpha on transcriptional regulation of Acyl-CoA synthetase 4 in breast cancer cells - CONICET [bicyt.conicet.gov.ar]

The Enzymatic Conversion of 8,11,14-Eicosatrienoic Acid to its CoA Ester: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of 8,11,14-eicosatrienoic acid (also known as Dihomo-γ-linolenic acid or DGLA) to its corresponding Coenzyme A (CoA) ester, 8,11,14-eicosatrienoyl-CoA. This activation step is a critical gateway for the entry of this significant polyunsaturated fatty acid into various metabolic and signaling pathways. This document details the enzymes involved, their kinetic properties, relevant experimental protocols, and the key signaling cascades influenced by this conversion, with a focus on providing actionable data and methodologies for laboratory applications.

Introduction: The Significance of 8,11,14-Eicosatrienoic Acid Activation

8,11,14-Eicosatrienoic acid (C20:3, n-6) is a crucial intermediate in the metabolism of omega-6 fatty acids. Its conversion to this compound is the first and committed step for its subsequent metabolic fates, which include elongation to arachidonic acid, and more importantly, its conversion to a series of anti-inflammatory eicosanoids.[1][2] The enzymes responsible for this activation are the Long-Chain Acyl-CoA Synthetases (ACSLs).[3] Understanding the specifics of this enzymatic reaction is paramount for researchers investigating inflammatory diseases, cancer, and other conditions where the balance of pro- and anti-inflammatory lipid mediators is critical.[1][4]

The Enzymology of CoA Esterification

The conversion of 8,11,14-eicosatrienoic acid to its CoA ester is catalyzed by a family of enzymes known as Long-Chain Acyl-CoA Synthetases (ACSLs). These enzymes are vital for the metabolism of fatty acids with chain lengths of 12 to 20 carbons.[5] The reaction proceeds in two steps: first, the formation of an acyl-AMP intermediate from the fatty acid and ATP, followed by the transfer of the acyl group to Coenzyme A, releasing AMP.[5]

ACSL Isoforms and Substrate Specificity

There are several isoforms of ACSL, each with distinct tissue expression patterns and substrate preferences. While direct kinetic data for the activation of 8,11,14-eicosatrienoic acid by specific ACSL isoforms is limited in the literature, strong evidence points towards ACSL4 as a key enzyme in this process. ACSL4 exhibits a preference for polyunsaturated fatty acids, particularly arachidonic acid (20:4, n-6), which is structurally very similar to 8,11,14-eicosatrienoic acid.[6] In fact, one study has explicitly mentioned that human platelets contain a long-chain acyl-CoA synthetase with specificity for both arachidonic acid and 8,11,14-eicosatrienoic acid, which are precursors to prostaglandins.[3]

Quantitative Data

While specific kinetic parameters for the enzymatic conversion of 8,11,14-eicosatrienoic acid are not extensively reported, the following tables summarize the known substrate preferences of relevant ACSL isoforms and the kinetic data for the structurally similar arachidonic acid, which can serve as a valuable reference.

Table 1: Substrate Preferences of Key Long-Chain Acyl-CoA Synthetase Isoforms

| ACSL Isoform | Preferred Substrates | Key References |

| ACSL1 | Saturated and monounsaturated fatty acids (e.g., palmitic acid, oleic acid) | [7] |

| ACSL3 | Wide range of unsaturated fatty acids, including arachidonic acid | |

| ACSL4 | Arachidonic acid (20:4, n-6) and other polyunsaturated fatty acids | [6] |

| ACSL5 | Saturated and monounsaturated fatty acids | [7] |

| ACSL6 | Saturated and monounsaturated fatty acids | [7] |

Table 2: Apparent Kinetic Parameters of ACSL4 for Arachidonic Acid

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Rat Liver Microsomes | ~10-20 | Not Reported | |

| Recombinant Human ACSL4 | Not Reported | Not Reported |

Note: The kinetic values for arachidonic acid can vary depending on the enzyme source and assay conditions. The data presented here is for comparative purposes.

Signaling and Metabolic Pathways

The formation of this compound is a pivotal point for several important signaling and metabolic pathways.

Eicosanoid Synthesis Pathway

This compound is a direct precursor for the synthesis of anti-inflammatory eicosanoids of series 1 (prostaglandins) and series 3 (leukotrienes). This occurs after the release of the free fatty acid from its CoA ester.

Caption: Metabolic fate of this compound.

Experimental Workflow for Acyl-CoA Synthetase Activity Assay

The following diagram outlines a typical workflow for measuring the activity of an Acyl-CoA synthetase with 8,11,14-eicosatrienoic acid as a substrate.

Caption: Workflow for an in vitro Acyl-CoA Synthetase assay.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic conversion of 8,11,14-eicosatrienoic acid.

Preparation of Enzyme Source

-

Recombinant ACSL Expression and Purification:

-

Clone the cDNA of the desired ACSL isoform (e.g., human ACSL4) into a suitable expression vector (e.g., pET vector for E. coli or baculovirus for insect cells).

-

Transform the expression host and induce protein expression according to standard protocols.

-

Lyse the cells and purify the recombinant ACSL protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Dialyze the purified enzyme against a suitable storage buffer and determine the protein concentration.

-

-

Preparation of Cell or Tissue Lysates:

-

Harvest cells or finely mince tissue samples on ice.

-

Homogenize the sample in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the enzyme activity and determine the protein concentration.

-

In Vitro Acyl-CoA Synthetase Activity Assay (Enzyme-Coupled Colorimetric Method)

This protocol is adapted from established methods for assaying acyl-CoA synthetase activity.[8]

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% Triton X-100.

-

Substrate Solution: 10 mM 8,11,14-eicosatrienoic acid in ethanol.

-

Cofactor Solution: 100 mM ATP, 10 mM Coenzyme A.

-

Enzyme Mix: Acyl-CoA oxidase, horseradish peroxidase (HRP).

-

Colorimetric Probe: e.g., Amplex Red.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, the enzyme mix, and the colorimetric probe.

-

Add the cofactor solution to the reaction mixture.

-

Initiate the reaction by adding the substrate solution (8,11,14-eicosatrienoic acid).

-

Immediately add the enzyme source (purified ACSL or cell lysate).

-

Incubate the reaction at 37°C.

-

Monitor the increase in absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) over time using a microplate reader.

-

Calculate the rate of reaction from the linear portion of the curve and express the activity as nmol of acyl-CoA formed per minute per mg of protein.

-

In Vitro Acyl-CoA Synthetase Activity Assay (Fluorometric Method)

Commercial kits are available for the fluorometric determination of acyl-CoA synthetase activity and provide a sensitive and straightforward method.[5][9]

-

General Principle: The acyl-CoA produced by the synthetase is utilized by a series of enzymes to generate an intermediate that reacts with a fluorescent probe. The resulting fluorescence is proportional to the amount of acyl-CoA produced.

-

Procedure (based on a generic kit):

-

Prepare samples (purified enzyme or cell/tissue lysates) as described in section 5.1.

-

Prepare a standard curve using a provided H₂O₂ or acyl-CoA standard.

-

Add the sample to a 96-well plate.

-

Prepare a reaction mix containing the assay buffer, enzyme mix, developer, and probe.

-

Add the reaction mix to the wells containing the sample.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Calculate the acyl-CoA synthetase activity based on the standard curve.

-

Conclusion

The enzymatic conversion of 8,11,14-eicosatrienoic acid to its CoA ester by Long-Chain Acyl-CoA Synthetases, particularly ACSL4, is a critical regulatory point in lipid metabolism. The resulting this compound serves as a key precursor for the synthesis of anti-inflammatory eicosanoids, highlighting its importance in cellular signaling and disease pathology. The experimental protocols and data presented in this guide offer a robust framework for researchers to investigate this pivotal enzymatic reaction and its implications in drug discovery and the broader life sciences. Further research to elucidate the specific kinetic parameters of ACSL isoforms with 8,11,14-eicosatrienoic acid will be invaluable in refining our understanding of its metabolic regulation.

References

- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation [mdpi.com]

- 2. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ACSL4 Network Regulates Cell Death and Autophagy in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]

- 6. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. abcam.cn [abcam.cn]

The Conversion of 8,11,14-Eicosatrienoyl-CoA to Arachidonoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical conversion of 8,11,14-Eicosatrienoyl-CoA to Arachidonoyl-CoA, a critical step in the biosynthesis of arachidonic acid. Arachidonic acid is a key precursor to a vast array of pro-inflammatory and pro-resolving lipid mediators, making the enzymes involved in its synthesis significant targets for drug development in the context of inflammatory diseases.

Core Biochemical Pathway

The conversion of this compound, also known as dihomo-γ-linolenoyl-CoA (DGLA-CoA), to arachidonoyl-CoA is catalyzed by the enzyme Δ-5 desaturase (D5D) , encoded by the FADS1 gene.[1][2][3] This enzyme introduces a double bond at the Δ5 position of the fatty acyl chain, converting the triene to a tetraene. The reaction is an O2-dependent dehydrogenation and occurs primarily in the endoplasmic reticulum.[4]

The activity of Δ-5 desaturase is dependent on an electron transport chain involving cytochrome b5 and NADH-cytochrome b5 reductase .[5][6][7] Cytochrome b5 acts as an electron donor, and its interaction with the desaturase is crucial for the enzyme's catalytic activity.[5][7][8] Some front-end desaturases, including Δ-5 desaturase, are part of a superfamily of cytochrome b5 fusion proteins, containing an N-terminal domain that is orthologous to microsomal cytochrome b5.[6][7]

Quantitative Enzyme Kinetics and Reaction Conditions

The catalytic efficiency of Δ-5 desaturase in converting 8,11,14-eicosatrienoic acid has been characterized in several studies. The following table summarizes key quantitative data from experiments using rat liver microsomes.

| Parameter | Value | Conditions | Reference |

| Apparent Km | 18 µM | Washed rat liver microsomes, pH 6.8, in the presence of NADH, ATP, and coenzyme A. | [9] |

| Apparent Vmax | 154 pmol/min/mg protein | Washed rat liver microsomes, pH 6.8, in the presence of NADH, ATP, and coenzyme A. | [9] |

| Optimal pH | 6.8 | Washed rat liver microsomes. | [9] |

| Minimal ATP Concentration | 2 mM | For maximal desaturation activity. | [9] |

| Minimal Pyridine Nucleotide Concentration | 0.75 mM | (NADH or NADPH) for maximal desaturation activity. | [9] |

Signaling and Regulatory Influences

The expression and activity of Δ-5 desaturase are subject to regulation by various factors, including substrate and product concentrations, as well as genetic polymorphisms.

-

Product Inhibition: Arachidonic acid can act as an inhibitor of Δ-5 desaturase activity.[10]

-

Gene Regulation: The expression of the FADS1 gene can be influenced by the levels of polyunsaturated fatty acids (PUFAs). For instance, eicosapentaenoic acid (EPA) and arachidonic acid (AA) have been shown to reduce FADS1 gene expression in adipocytes.[1]

-

Genetic Variants: Single nucleotide polymorphisms (SNPs) in the FADS gene cluster are strongly associated with levels of arachidonic acid and its precursors, influencing an individual's capacity to synthesize long-chain PUFAs.[11][12]

Experimental Protocols

Measurement of Δ-5 Desaturase Activity

This protocol is a synthesized methodology based on common practices for assaying fatty acid desaturase activity in microsomal preparations.[9][13][14]

1. Preparation of Microsomes:

- Homogenize fresh liver tissue in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.2).

- Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

- Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

- Wash the microsomal pellet by resuspension in buffer and re-centrifugation to remove cytosolic components.

2. Desaturation Reaction:

- Incubate a defined amount of microsomal protein (e.g., 3 mg) in a reaction mixture containing:

- Buffer (e.g., phosphate (B84403) buffer, pH 6.8).

- ATP (e.g., 2 mM).

- Coenzyme A.

- NADH or NADPH (e.g., 0.75 mM).

- Radiolabeled substrate: [1-¹⁴C]8,11,14-eicosatrienoic acid.

- Incubate at 37°C for a specified time (e.g., 15 minutes).

3. Termination and Extraction:

- Stop the reaction by adding a strong base (e.g., methanolic NaOH) to saponify the lipids.

- Acidify the mixture to protonate the fatty acids.

- Extract the fatty acids using an organic solvent (e.g., iso-octane or a chloroform:methanol (B129727) mixture).

4. Analysis:

- Separate the radiolabeled substrate and product (arachidonic acid) using reverse-phase high-performance liquid chromatography (HPLC).

- Quantify the radioactivity in the substrate and product peaks to determine the enzyme activity.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of fatty acid composition in biological samples.[15][16][17][18]

1. Lipid Extraction:

- Extract total lipids from the sample (e.g., cells, tissue, plasma) using a solvent system such as chloroform:methanol (2:1, v/v), following methods like those of Folch or Bligh and Dyer.[16][17][18]

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

- Saponify the lipid extract using a basic solution (e.g., 0.5 M NaOCH₃ in methanol or methanolic NaOH) to release the fatty acids from complex lipids.[16][17]

- Methylate the free fatty acids to form FAMEs using an acid catalyst (e.g., BF₃-methanol) or by direct base-catalyzed transesterification.[17]

3. FAMEs Extraction:

- Extract the FAMEs from the reaction mixture using an organic solvent like petroleum ether or hexane.

4. GC-MS Analysis:

- Inject the FAMEs sample into a gas chromatograph equipped with a suitable capillary column (e.g., TR-FAME).

- Employ a temperature program to separate the FAMEs based on their volatility and polarity.

- Use a mass spectrometer to detect and identify the individual FAMEs based on their mass spectra and retention times compared to known standards.

- Quantify the fatty acids by comparing their peak areas to those of internal standards.[15]

Visualizations

References

- 1. Polyunsaturated Fatty Acid Regulation of Adipocyte FADS1 and FADS2 Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Δ-5 Fatty Acid Desaturase FADS1 Impacts Metabolic Disease by Balancing Pro-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of an arachidonic acid-deficient (Fads1 knockout) mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [rex.libraries.wsu.edu]

- 6. The role of cytochrome b5 fusion desaturases in the synthesis of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Distinct roles of endoplasmic reticulum cytochrome b5 and fused cytochrome b5-like domain for rat Delta6-desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Product identification and determination of optimal condition of 8, 11, 14-eicosatrienoic acid desaturation in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microsomal delta 5 desaturation of eicosa-8,11,14-trienoic acid is activated by a cytosolic fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differences in Arachidonic Acid Levels and Fatty Acid Desaturase (FADS) Gene Variants in African Americans and European Americans with Diabetes/Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FADS1 fatty acid desaturase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

- 15. lipidmaps.org [lipidmaps.org]

- 16. jfda-online.com [jfda-online.com]

- 17. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 18. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

The Pivotal Role of 8,11,14-Eicosatrienoyl-CoA in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,11,14-Eicosatrienoyl-CoA, the activated form of Dihomo-γ-linolenic acid (DGLA), stands as a critical node in cellular lipid metabolism and signaling. While much attention has been focused on its free fatty acid precursor and downstream eicosanoid metabolites, the direct and indirect signaling functions of this compound itself are of paramount importance in cellular homeostasis and disease. This technical guide provides an in-depth exploration of the cellular functions of this compound, with a specific focus on its role in signaling pathways. We will delve into its synthesis, metabolic fate, and its multifaceted influence on cellular processes through direct interaction with nuclear receptors and its role in phospholipid remodeling and protein acylation. This document aims to serve as a comprehensive resource, providing structured data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding and further research in this area.

Introduction

This compound is the Coenzyme A (CoA) thioester of the omega-6 fatty acid, Dihomo-γ-linolenic acid (DGLA). The activation of DGLA to its CoA ester is a prerequisite for its entry into several metabolic pathways. While the conversion of DGLA to anti-inflammatory eicosanoids of series 1 (e.g., Prostaglandin E1) and its competition with arachidonic acid have been extensively studied, the direct signaling capabilities of this compound are now gaining recognition. Emerging evidence suggests that long-chain fatty acyl-CoAs, including this compound, are not merely metabolic intermediates but also act as signaling molecules that can directly modulate gene expression and protein function.[1][2] This guide will synthesize the current knowledge on the cellular and signaling functions of this important molecule.

Synthesis and Metabolic Fate

The primary route for the synthesis of this compound is the ATP-dependent acylation of DGLA, catalyzed by a specific long-chain acyl-CoA synthetase. Notably, human platelets possess an arachidonoyl-CoA synthetase that exhibits high specificity for both arachidonic acid and 8,11,14-eicosatrienoic acid.[3]

Once synthesized, this compound has several potential metabolic fates within the cell:

-

Incorporation into Phospholipids (B1166683): A major pathway is its utilization by lysophospholipid acyltransferases (LPLATs) for the remodeling of phospholipids, particularly at the sn-2 position. This process, known as the Lands' cycle, influences membrane fluidity and the availability of DGLA for eicosanoid production.[4][5]

-

Elongation and Desaturation: It can be further metabolized by elongases and desaturases to produce other biologically active fatty acyl-CoAs.

-

Beta-oxidation: In mitochondria, it can undergo beta-oxidation to generate acetyl-CoA for energy production.[6][7]

-

Protein Acylation: It can serve as a substrate for protein acyltransferases, leading to post-translational modification of proteins.[8][9]

Cellular Signaling Functions

This compound participates in cellular signaling through both direct and indirect mechanisms.

Direct Regulation of Nuclear Receptors

Long-chain fatty acyl-CoAs have been identified as direct ligands and modulators of several nuclear receptors, thereby influencing gene transcription.[2] This provides a mechanism for direct communication between cellular lipid status and the genome.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Long-chain fatty acyl-CoAs can bind to PPARs, which are key regulators of lipid and glucose metabolism.[10]

-

Hepatocyte Nuclear Factor 4α (HNF4α): HNF4α is another nuclear receptor that can be directly regulated by long-chain fatty acyl-CoAs.[2]

-

Thyroid Hormone Receptor (TR): Studies have shown that the nuclear thyroid hormone receptor possesses a specific binding site for long-chain fatty acyl-CoAs, and this binding can inhibit the receptor's activity.[11]

Indirect Signaling via Phospholipid Remodeling

The incorporation of 8,11,14-eicosatrienoic acid into cellular membranes via this compound has profound effects on the physical properties of the membrane and the generation of downstream signaling molecules. This remodeling, primarily occurring through the Lands' cycle, alters membrane fluidity and the composition of lipid rafts, which can impact the function of membrane-bound receptors and signaling proteins.[5] Furthermore, the sequestration of DGLA into phospholipids regulates its availability for conversion into eicosanoids by cyclooxygenases (COX) and lipoxygenases (LOX).

Protein Acylation

Protein acylation is a post-translational modification where a fatty acyl group is covalently attached to a protein. This modification can influence the protein's subcellular localization, stability, and interaction with other proteins.[9][12] this compound can serve as a substrate for various protein acyltransferases, thereby directly impacting the function of a wide range of proteins involved in signaling cascades.

Quantitative Data

The following tables summarize the available quantitative data related to the metabolism and activity of this compound and its related molecules.

Table 1: Kinetic Properties of Arachidonoyl-CoA Synthetase

| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Tissue Source | Reference |

| Arachidonic Acid | 36 | 32.4 | Rat Brain Microsomes | [13] |

| ATP | 154 | - | Rat Brain Microsomes | [13] |

| CoA | 8 | - | Rat Brain Microsomes | [13] |

| MgCl2 | 182 | - | Rat Brain Microsomes | [13] |

Note: This enzyme is also specific for 8,11,14-eicosatrienoic acid.[3]

Table 2: Formation Rate of this compound

| Cell Type | Formation Rate (nmol/min/109 platelets) | Reference |

| Human Platelets | 2.5 | [3] |

Experimental Protocols

This section provides generalized protocols for key experiments related to the study of this compound. Researchers should optimize these protocols for their specific experimental systems.

Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound from its free fatty acid precursor.

Materials:

-

8,11,14-Eicosatrienoic acid (DGLA)

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl2)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Purified long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or a commercially available source)

-

Reaction tubes

-

Incubator

Procedure:

-

Prepare a reaction mixture containing:

-

50 mM Potassium phosphate buffer (pH 7.4)

-

400 µM 8,11,14-Eicosatrienoic acid

-

800 µM Coenzyme A

-

2.5 mM ATP

-

5 mM MgCl2

-

40 µg/ml purified long-chain acyl-CoA synthetase

-

-

Incubate the reaction mixture at 30°C overnight with gentle mixing.

-

Monitor the reaction progress by HPLC or LC-MS/MS.

-

Purify the synthesized this compound using solid-phase extraction or preparative HPLC.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from cellular samples.

Materials:

-

Cell culture or tissue samples

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Acetonitrile

-

Internal standard (e.g., C17:0-CoA or a stable isotope-labeled analog)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

Add the internal standard.

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant and dry it under vacuum.

-

-

Sample Reconstitution:

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate the acyl-CoAs using a reverse-phase gradient.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]+ of this compound, and a characteristic fragment ion (e.g., corresponding to the loss of the phosphopantetheine group) will be monitored.

-

-

Data Analysis:

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Conclusion

This compound is a multifaceted molecule that extends its influence far beyond being a simple metabolic intermediate. Its roles in directly modulating gene expression through nuclear receptors, influencing membrane composition and dynamics, and participating in the post-translational modification of proteins highlight its significance as a key signaling molecule. A comprehensive understanding of the cellular functions of this compound is crucial for elucidating the intricate network of lipid-mediated signaling and for the development of novel therapeutic strategies targeting diseases with dysregulated lipid metabolism, such as inflammatory disorders, metabolic syndrome, and cancer. Further research is warranted to precisely define its cellular concentrations, the specific protein targets of its acylation, and the full spectrum of genes regulated by its interaction with nuclear receptors.

References

- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. mdpi.com [mdpi.com]

- 4. Milk Composition Database: Showing metabocard for 8,11,14-Eicosatrienoic acid (BMDB0002925) [mcdb.ca]

- 5. Phospholipid Remodeling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid oxidation: An emerging facet of metabolic transformation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fatty acyl-CoA binding activity of the nuclear thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic properties of arachidonoyl-coenzyme A synthetase in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of 8,11,14-Eicosatrienoyl-CoA in Human Platelets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,11,14-Eicosatrienoyl-CoA, the activated form of dihomo-γ-linolenic acid (DGLA), is a crucial intermediate in the complex web of lipid signaling within human platelets. Its metabolic fate is of significant interest to researchers in thrombosis, inflammation, and cardiovascular disease due to the diverse biological activities of its downstream products. This technical guide provides an in-depth exploration of the enzymatic pathways that govern the transformation of this compound in human platelets, supported by detailed experimental protocols and quantitative data.

Core Metabolic Pathways

Once 8,11,14-eicosatrienoic acid (DGLA) is released from membrane phospholipids (B1166683), primarily through the action of phospholipase A2, it is rapidly converted to its CoA ester, this compound. This activated form serves as the primary substrate for two major enzymatic pathways in human platelets: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. A lesser-explored route involves its incorporation into platelet phospholipids.

Cyclooxygenase (COX) Pathway

The COX-1 enzyme, constitutively expressed in platelets, metabolizes this compound to form the prostaglandin (B15479496) endoperoxide, prostaglandin G1 (PGG1), which is then rapidly converted to prostaglandin H1 (PGH1). PGH1 is a pivotal intermediate that gives rise to the 1-series prostanoids. In human platelets, the primary products of this pathway are:

-

Prostaglandin E1 (PGE1): A potent inhibitor of platelet aggregation.

-

Prostaglandin D1 (PGD1): Another inhibitor of platelet aggregation.

-

Thromboxane A1 (TXA1): A less potent vasoconstrictor and platelet aggregator compared to its arachidonic acid-derived counterpart, TXA2. TXA1 is unstable and is rapidly hydrolyzed to its inactive metabolite, Thromboxane B1 (TXB1) .[1]

Lipoxygenase (LOX) Pathway

The platelet-type 12-lipoxygenase (12-LOX) enzyme catalyzes the insertion of molecular oxygen into this compound, leading to the formation of 12-hydroperoxy-8,10,14-eicosatrienoic acid (12-HPETrE). This unstable intermediate is subsequently reduced to its more stable hydroxy derivative:

-

12-hydroxy-8,10,14-eicosatrienoic acid (12-HETrE): The major product of the 12-LOX pathway for DGLA in platelets.[1]

Incorporation into Phospholipids

A significant portion of 8,11,14-eicosatrienoic acid can be incorporated into the phospholipid membranes of platelets. This process involves the acylation of lysophospholipids. The incorporated DGLA can then be released upon platelet activation to fuel the production of eicosanoids. Studies have shown that DGLA is incorporated into various phosphoglycerides, with phosphatidylinositol having a high specific activity for its uptake.[2]

Quantitative Distribution of Metabolites

The relative flux of this compound through the COX and LOX pathways can vary depending on the experimental conditions and the activation state of the platelets. The following table summarizes the identified metabolites.

| Metabolic Pathway | Metabolite | Abbreviation | Percentage of Total Metabolites (if available) |

| Cyclooxygenase (COX) | Prostaglandin E1 | PGE1 | Data not available in a comprehensive quantitative format |

| Prostaglandin D1 | PGD1 | Data not available in a comprehensive quantitative format | |

| Thromboxane B1 (from TXA1) | TXB1 | Data not available in a comprehensive quantitative format | |

| Lipoxygenase (LOX) | 12-hydroxy-8,10,14-eicosatrienoic acid | 12-HETrE | >99% of singly oxygenated species from 12-LOX[3] |

| Other | 8,11,12-trihydroxy-9,14-eicosadienoic acid | Data not available | |

| 8,9,12-trihydroxy-10,14-eicosadienoic acid | Data not available | ||

| 12-L-hydroxy-8,10-heptadecadienoic acid | Data not available | ||

| Incorporation | Esterified in Phospholipids | - | Data not available |

Signaling Pathways and Experimental Workflows

The metabolic pathways and a general experimental workflow for studying the fate of this compound are depicted below.

References

- 1. Metabolism of 8,11,14-eicosatrienoic acid in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 22-Carbon polyenoic acids. Incorporation into platelet phospholipids and the synthesis of these acids from 20-carbon polyenoic acid precursors by intact platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

The Pivotal Role of Long-Chain Acyl-CoA Synthetases in 8,11,14-Eicosatrienoyl-CoA Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The activation of fatty acids by long-chain acyl-CoA synthetases (ACSLs) is the rate-limiting step for their entry into most metabolic pathways. This technical guide provides an in-depth exploration of the role of ACSL isoforms in the formation of 8,11,14-eicosatrienoyl-CoA from its precursor, 8,11,14-eicosatrienoic acid, also known as dihomo-γ-linolenic acid (DGLA). The formation of DGLA-CoA is a critical juncture, directing this polyunsaturated fatty acid towards the synthesis of anti-inflammatory eicosanoids or further elongation and desaturation. Understanding the specific ACSL isoforms involved and their regulation is paramount for developing novel therapeutic strategies targeting inflammatory and metabolic diseases.

Long-Chain Acyl-CoA Synthetase Isoforms and Substrate Specificity

The ACSL family comprises five main isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) in mammals, each with distinct tissue distribution, subcellular localization, and substrate preferences. While kinetic data for the direct interaction of ACSL isoforms with 8,11,14-eicosatrienoic acid are not extensively available in the literature, substrate preference studies with structurally similar fatty acids, particularly arachidonic acid (AA; 20:4n-6), provide significant insights.

ACSL4 has a well-documented preference for arachidonic acid.[1][2][3] Given that DGLA (20:3n-6) differs from arachidonic acid only by the absence of a double bond at the Δ5 position, it is strongly suggested that ACSL4 is the primary isoform responsible for the activation of DGLA to this compound. This is further supported by studies showing that the knockdown of ACSL4 expression decreases cellular responses to DGLA, such as DGLA-induced ferroptosis.

Comparative Substrate Specificities of ACSL Isoforms

While direct kinetic data for 8,11,14-eicosatrienoic acid is lacking, the following table summarizes the known substrate preferences of various ACSL isoforms for other long-chain fatty acids, providing a comparative context.

| ACSL Isoform | Preferred Substrates (in order of preference where available) | Notes |

| ACSL1 | Oleate > Palmitate > Linoleate | Predominantly expressed in liver, adipose tissue, and heart.[4] |

| ACSL3 | Laurate, Myristate, Arachidonate, Eicosapentaenoate | Involved in fatty acid uptake and triglyceride synthesis. |

| ACSL4 | Arachidonic Acid (AA), Eicosapentaenoic Acid (EPA), Adrenic Acid (AdA) | Shows a marked preference for C20 polyunsaturated fatty acids.[5] |

| ACSL5 | Palmitate, Oleate, Linoleate | Primarily expressed in the small intestine and plays a role in dietary fat absorption. |

| ACSL6 | Docosahexaenoic Acid (DHA) > Oleate > Arachidonic Acid (AA) | Abundantly expressed in the brain. |

Signaling Pathways and Metabolic Fate of this compound

The formation of this compound by ACSL4 is a critical control point that determines the metabolic fate of DGLA. Once activated, DGLA-CoA can be channeled into several pathways, most notably the synthesis of series-1 prostaglandins, such as the anti-inflammatory and vasodilatory prostaglandin (B15479496) E1 (PGE1).

Experimental Protocols

General Workflow for ACSL Activity Assay

The following diagram illustrates a typical workflow for measuring the activity of long-chain acyl-CoA synthetases.

Detailed Methodology: Non-Radioactive HPLC-Based Assay for this compound Formation

This protocol provides a detailed method for the quantification of this compound produced by ACSL activity using high-performance liquid chromatography (HPLC). This method avoids the use of radioactive isotopes.

1. Materials and Reagents:

-

Enzyme Source: Purified recombinant ACSL isoform or microsomal fraction from cells/tissues.

-

Substrate: 8,11,14-Eicosatrienoic acid (DGLA) (≥98% purity).

-

Reaction Buffer (5X): 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 2.5 mM DTT.

-

ATP Solution: 100 mM ATP in water, pH adjusted to 7.0.

-

CoA Solution: 10 mM Coenzyme A lithium salt in water.

-

Fatty Acid-Free Bovine Serum Albumin (BSA): 10% (w/v) solution in water.

-

Reaction Stop Solution: 10% (v/v) Acetic Acid in methanol.

-

Extraction Solvents: Isopropanol, Butanol, Acetonitrile (HPLC grade).

-

HPLC Mobile Phase A: 100 mM Potassium phosphate (B84403) buffer (pH 5.3).

-

HPLC Mobile Phase B: Acetonitrile.

-

Standard: this compound (for calibration curve).

2. Preparation of Substrate Solution:

-

Prepare a 10 mM stock solution of DGLA in ethanol.

-

To prepare the working substrate solution, mix the DGLA stock with the 10% fatty acid-free BSA solution to achieve the desired final concentration (e.g., 1 mM DGLA in 1% BSA). This helps to solubilize the fatty acid.

3. Enzyme Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture on ice:

-

20 µL 5X Reaction Buffer

-

10 µL 100 mM ATP

-

5 µL 10 mM CoA

-

X µL Enzyme preparation (e.g., 1-10 µg of microsomal protein)

-

Y µL Nuclease-free water to a final volume of 90 µL.

-

-

Pre-incubate the mixture at 37°C for 3 minutes.

-

Initiate the reaction by adding 10 µL of the DGLA/BSA substrate solution.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

-

Terminate the reaction by adding 100 µL of the ice-cold Reaction Stop Solution.

4. Extraction of Acyl-CoAs:

-

Centrifuge the terminated reaction mixture at 14,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a new tube for extraction.

-

Add 200 µL of a butanol:isopropanol (1:1, v/v) mixture.

-

Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper organic phase containing the acyl-CoAs.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried acyl-CoAs in 50 µL of Mobile Phase A for HPLC analysis.

5. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Detection: UV/Vis detector at 260 nm (for the adenine (B156593) moiety of CoA).

-

Flow Rate: 1.0 mL/min.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: Linear gradient from 90% to 10% B

-

35-40 min: 10% B (re-equilibration).

-

-

Inject 20 µL of the reconstituted sample.

-

Identify the this compound peak by comparing its retention time with that of the standard.

-

Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve generated with known concentrations of this compound.

Conclusion

Long-chain acyl-CoA synthetases, particularly ACSL4, are central to the metabolic activation of 8,11,14-eicosatrienoic acid, thereby controlling its entry into downstream pathways such as the synthesis of the anti-inflammatory prostaglandin E1. The substrate specificities of the different ACSL isoforms highlight a complex regulatory network for fatty acid metabolism. The provided experimental protocol offers a robust, non-radioactive method for quantifying the formation of this compound, which is essential for further investigation into the roles of ACSLs in health and disease. A deeper understanding of these enzymes will undoubtedly pave the way for the development of targeted therapies for a range of inflammatory and metabolic disorders. Further research is warranted to elucidate the precise kinetic parameters of ACSL isoforms with 8,11,14-eicosatrienoic acid to fully comprehend the regulation of its metabolic channeling.

References

- 1. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sdbonline.org [sdbonline.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8,11,14-Eicosatrienoyl-CoA: From Discovery to Cellular Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,11,14-Eicosatrienoyl-CoA, the activated form of dihomo-γ-linolenic acid (DGLA), is a pivotal intermediate in the metabolism of omega-6 fatty acids. This document provides a comprehensive technical overview of its discovery, characterization, and critical roles in cellular signaling and metabolic pathways. We delve into the enzymatic processes governing its synthesis and conversion, present detailed experimental protocols for its study, and offer quantitative data to support further research and drug development endeavors.

Introduction

This compound, also known as dihomo-γ-linolenoyl-CoA, is a C20:3 acyl-CoA thioester. It is an essential, albeit transient, molecule in the metabolic cascade that converts dietary linoleic acid into arachidonic acid and a series of bioactive eicosanoids.[1] Its precursor, 8,11,14-eicosatrienoic acid (dihomo-γ-linolenic acid or DGLA), is an uncommon fatty acid found in trace amounts in animal products.[1] The activation of DGLA to its CoA ester is a prerequisite for its subsequent metabolism, including elongation and desaturation.[2][3] Understanding the biochemistry and cellular fate of this compound is crucial for elucidating the complex regulation of inflammatory and other physiological processes.

Discovery and Characterization

The discovery of this compound is intrinsically linked to the broader understanding of fatty acid metabolism. Early studies focused on the metabolism of its precursor, 8,11,14-eicosatrienoic acid (DGLA), in various tissues, including human platelets.[4] These investigations revealed that DGLA is a substrate for cyclooxygenase and lipoxygenase pathways, leading to the formation of series-1 prostaglandins (B1171923) and 15-HETrE, respectively.[5] It was established that for DGLA to be metabolized by desaturases and elongases, it must first be activated to its coenzyme A thioester, this compound.[6]

Physicochemical Properties:

While specific experimental data for the isolated this compound is limited, its properties can be inferred from its constituent parts, 8,11,14-eicosatrienoic acid and coenzyme A.

| Property | Value | Reference |

| Molecular Formula | C41H68N7O17P3S | |

| Molecular Weight | 1056.0 g/mol | |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (8Z,11Z,14Z)-icosa-8,11,14-trienethioate | |

| Precursor Acid | 8,11,14-Eicosatrienoic Acid (DGLA) | [1] |

| Precursor CAS Number | 1783-84-2 | [7] |

Biosynthesis and Metabolism

The synthesis of this compound is a critical step in the omega-6 fatty acid metabolic pathway. It begins with the dietary intake of linoleic acid, which is converted to γ-linolenic acid (GLA) and subsequently elongated to DGLA.

Synthesis of this compound

The formation of this compound from DGLA is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs).[3] These enzymes facilitate the ATP-dependent thioesterification of the fatty acid with coenzyme A. This activation step is essential for trapping the fatty acid within the cell and priming it for subsequent metabolic reactions.[2]

Enzymatic Reaction:

8,11,14-Eicosatrienoic acid + CoA + ATP ⇌ this compound + AMP + PPi

This reaction is catalyzed by long-chain acyl-CoA synthetases.

Metabolic Fate of this compound

Once formed, this compound is a substrate for two primary enzymatic pathways:

-

Δ5-Desaturation: The enzyme Δ5-desaturase (FADS1) introduces a double bond at the Δ5 position of this compound, converting it to arachidonoyl-CoA.[6] This is a rate-limiting step in the production of arachidonic acid, the precursor to pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.[5]

-

Elongation: While less common, this compound can potentially be a substrate for fatty acid elongases, further extending the carbon chain.

The balance between the desaturation of this compound to arachidonoyl-CoA and the direct metabolism of its precursor DGLA to anti-inflammatory eicosanoids is a critical determinant of the inflammatory state of a cell.[5]

Signaling Pathways

The primary signaling roles of this compound are indirect, stemming from the downstream metabolites of its precursor, DGLA.

Metabolic Pathway of Dihomo-γ-Linolenic Acid (DGLA)

Caption: Metabolic fate of DGLA and this compound.

Quantitative Data

Precise quantitative data for this compound is often integrated with the metabolism of its precursor, DGLA.

| Parameter | Value | Organism/System | Reference |

| DGLA Concentration (Liver) | Significantly increased with dietary DGLA | Rat | [8] |

| DGLA Concentration (Serum) | Significantly increased with dietary DGLA | Rat | [8] |

| DGLA Concentration (Brain) | Significantly increased with dietary DGLA | Rat | [8] |

| Δ5-Desaturase Activity | Activated by cytosolic fraction | Rat Liver Microsomes | [9][10] |

| PGE1/PGE2 Ratio in Plasma | Significantly increased with DGLA administration | Rat | [8] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of long-chain acyl-CoAs, which can be adapted for this compound.

Workflow for Enzymatic Synthesis

Caption: Workflow for the enzymatic synthesis of this compound.

Materials:

-

8,11,14-Eicosatrienoic acid (DGLA)

-

Coenzyme A (CoA) lithium salt

-

Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

-

Magnesium chloride (MgCl2)

-

Long-chain acyl-CoA synthetase (from bacterial or mammalian source)

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

Potassium hydroxide (B78521) (KOH)

Procedure:

-

Prepare a stock solution of 8,11,14-eicosatrienoic acid in ethanol.

-

In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl2, and DTT.

-

Add the 8,11,14-eicosatrienoic acid stock solution to the reaction mixture.

-

Initiate the reaction by adding the acyl-CoA synthetase.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein.

-

Centrifuge to pellet the protein and collect the supernatant containing the synthesized this compound.

Purification and Analysis

Purification: The synthesized this compound can be purified using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate).

Analysis: The purified product can be characterized by mass spectrometry (MS). Electrospray ionization (ESI) is a common method for analyzing acyl-CoAs. The expected mass-to-charge ratio (m/z) for this compound can be calculated and compared to the experimental data.

Workflow for Purification and Analysis

Caption: Workflow for the purification and analysis of this compound.

Conclusion

This compound is a central, yet often overlooked, molecule in the intricate network of fatty acid metabolism. Its synthesis and subsequent conversion are tightly regulated processes that have profound implications for cellular signaling, particularly in the context of inflammation. This technical guide provides a foundational understanding of the discovery, characterization, and biological significance of this compound. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers and drug development professionals aiming to further explore the therapeutic potential of modulating the omega-6 metabolic pathway. Future research focused on the direct signaling roles of this acyl-CoA and the development of specific inhibitors for the enzymes that metabolize it will undoubtedly open new avenues for the treatment of inflammatory diseases.

References

- 1. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 4. Metabolism of 8,11,14-eicosatrienoic acid in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8,11,14-Eicosatrienoic acid, (Z,Z,Z)- [webbook.nist.gov]

- 8. Distribution and metabolism of dihomo-gamma-linolenic acid (DGLA, 20:3n-6) by oral supplementation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microsomal Δ5 desaturation of eicosa-8,11,14-trienoic acid is activated by a cytosolic fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microsomal delta 5 desaturation of eicosa-8,11,14-trienoic acid is activated by a cytosolic fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 8,11,14-Eicosatrienoyl-CoA in Eicosanoid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids are a class of signaling molecules derived from 20-carbon polyunsaturated fatty acids, playing a pivotal role in inflammatory processes, immune responses, and cellular homeostasis. The most well-studied precursor for eicosanoid synthesis is arachidonic acid (AA), an omega-6 fatty acid that gives rise to potent pro-inflammatory mediators. However, there is growing interest in alternative fatty acid substrates and their metabolic products as potential modulators of inflammation. This technical guide provides an in-depth examination of 8,11,14-eicosatrienoyl-CoA, derived from Mead acid (8,11,14-eicosatrienoic acid), and its impact on the landscape of eicosanoid production. Mead acid, an omega-9 fatty acid, becomes more prevalent during essential fatty acid deficiency and its metabolism through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways generates a distinct profile of eicosanoids with often attenuated or opposing biological activities compared to their arachidonic acid-derived counterparts. Understanding the nuances of this compound metabolism is crucial for the development of novel therapeutic strategies targeting inflammatory and related disorders.

Metabolic Pathways of this compound

Upon cellular stimulation, 8,11,14-eicosatrienoic acid (Mead acid) is released from membrane phospholipids (B1166683) and is activated to its CoA ester, this compound. This activated form then serves as a substrate for the same key enzymes that metabolize arachidonoyl-CoA: cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX, 12-LOX, etc.).

Cyclooxygenase (COX) Pathway

Metabolism of this compound by COX enzymes leads to the production of the 1-series prostaglandins (B1171923). For example, prostaglandin (B15479496) E1 (PGE1) is synthesized, which is known to have anti-inflammatory properties, often opposing the pro-inflammatory actions of PGE2 derived from arachidonic acid.[1]

Lipoxygenase (LOX) Pathway

The 5-lipoxygenase (5-LOX) pathway converts this compound into the 3-series leukotrienes, such as leukotriene C3 (LTC3).[1] While the specific activities of all Mead acid-derived leukotrienes are still under investigation, the overall effect appears to be a reduction in the production of potent pro-inflammatory leukotrienes.[1] For instance, dietary supplementation with Mead acid has been demonstrated to suppress the synthesis of the potent chemoattractant leukotriene B4 (LTB4).[1]

The following diagram illustrates the metabolic fates of this compound in comparison to Arachidonoyl-CoA.

Quantitative Data on Eicosanoid Production

The differential metabolism of this compound versus arachidonoyl-CoA results in a significant shift in the profile and quantity of eicosanoids produced. The following tables summarize the available quantitative data.

Table 1: Comparative Production of Leukotrienes

| Substrate | Enzyme System | Product | Amount Produced | Reference |

| 5,8,11-Eicosatrienoic Acid (Mead Acid) | Rat Basophilic Leukemia Cell Homogenate (10,000 x g supernatant) | LTA3 | 6.2 ± 1.1 nmol | [2] |

| Arachidonic Acid | Rat Basophilic Leukemia Cell Homogenate (10,000 x g supernatant) | LTA4 | 15.5 ± 1.9 nmol | [2] |

| 5,8,11-Eicosatrienoic Acid (Mead Acid) | Rat Basophilic Leukemia Cell Homogenate (10,000 x g supernatant) | LTB3 | 0.15 ± 0.04 nmol | [2] |

| Arachidonic Acid | Rat Basophilic Leukemia Cell Homogenate (10,000 x g supernatant) | LTB4 | 4.2 ± 0.4 nmol | [2] |

Table 2: Inhibitory Activity of a Mead Acid Analogue on Eicosanoid Biosynthesis

| Enzyme Target | Inhibitor | IC50 |

| Cyclooxygenase (COX) | 8,11,14-Eicosatriynoic Acid | 14 µM |

| 5-Lipoxygenase (5-LOX) | 8,11,14-Eicosatriynoic Acid | 25 µM |

| 12-Lipoxygenase (12-LOX) | 8,11,14-Eicosatriynoic Acid | 0.46 µM (human) |